molecular formula C11H21NO B1472476 (4-Cyclohexylpyrrolidin-3-yl)methanol CAS No. 1784052-55-6

(4-Cyclohexylpyrrolidin-3-yl)methanol

Cat. No.: B1472476
CAS No.: 1784052-55-6
M. Wt: 183.29 g/mol
InChI Key: VDAYDPQZZIHEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyclohexylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Enantioselective Alkylation

The compound (4-Cyclohexylpyrrolidin-3-yl)methanol has been studied in the context of asymmetric synthesis, particularly in the catalytic enantioselective alkylation using dialkylzincs. This process involves high enantiotopic group- and diastereotopic face-selectivity to yield alcohol complexes. Such techniques are crucial in the synthesis of chiral molecules, which have broad applications in pharmaceuticals and agrochemicals (Takemoto et al., 1998).

Synthesis of Pyrrolidine Derivatives

Another application lies in the synthesis of pyrrolidine derivatives such as (4S-phenylpyrrolidin-2R-yl)methanol. These compounds are synthesized via the double reduction of cyclic sulfonamide precursors, indicating the versatility of this compound in organic synthesis and its potential in creating various bioactive molecules (Evans, 2007).

Methanol as a Hydrogen Donor

Methanol, including derivatives such as this compound, acts as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes. This property is particularly relevant in the reduction of ketones to alcohols, a fundamental process in chemical synthesis (Smith & Maitlis, 1985).

Chiral High-Performance Liquid Chromatography (HPLC)

The compound has been used in the development of chiral HPLC methods, particularly for analyzing stereoisomers of novel compounds. This demonstrates its application in analytical chemistry, where precise and accurate separation of chiral molecules is essential (Shekar et al., 2014).

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

This compound-based ligands form stable complexes that catalyze Huisgen 1,3-dipolar cycloadditions. This process is important in click chemistry, a method widely used in drug discovery and material sciences (Ozcubukcu et al., 2009).

Properties

IUPAC Name

(4-cyclohexylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-8-10-6-12-7-11(10)9-4-2-1-3-5-9/h9-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAYDPQZZIHEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CNCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.